5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
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Overview
Description
5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a trifluoroethoxy group, and a sulfonyl chloride group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-2-hydroxybenzene-1-sulfonyl chloride and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group is replaced by the trifluoroethoxy group. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at a temperature of 0-5°C.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethyl acetate.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its reactive sulfonyl chloride group, which can act as an electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles to form stable products.
Comparison with Similar Compounds
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Acetamide, N-[6-chloro-5-nitro-2-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
Uniqueness: Unlike its analogs, 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride contains a sulfonyl chloride group, making it more reactive and versatile in organic synthesis.
This compound's unique structure and reactivity profile make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and form diverse products highlights its importance in advancing chemical sciences.
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O3S/c9-5-1-2-6(16-4-8(11,12)13)7(3-5)17(10,14)15/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVNJIJCQJJTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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